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Zotepine N,S-Dioxide-d6

Cat. No.: B1156641
M. Wt: 369.9
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Description

Significance of Isotopic Labeling in Contemporary Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a powerful technique that allows scientists to trace the metabolic pathways of new drugs, offering crucial information on their efficacy and safety. adesisinc.com In pharmaceutical sciences, it is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com This detailed understanding helps to streamline the drug development process by identifying potential metabolites early on. adesisinc.com

The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is widespread. diagnosticsworldnews.commusechem.com These labeled compounds act as tracers, enabling researchers to follow their journey through biological systems with high precision using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com This capability is vital for understanding disease mechanisms, identifying new therapeutic targets, and ensuring the safety and effectiveness of new pharmaceuticals. musechem.comadesisinc.com

Rationale for Deuteration in Mechanistic and Quantitative Studies

Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a particularly valuable strategy in pharmaceutical research. musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of this bond is slowed. nih.gov

This effect is strategically employed to:

Enhance Metabolic Stability: By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of drug metabolism can be slowed. This can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life. nih.gov

Serve as Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netveeprho.com Their similar chemical behavior to the unlabeled analyte, combined with their distinct mass, allows for highly accurate quantification in complex biological matrices. veeprho.commdpi.com

Elucidate Reaction Mechanisms: The kinetic isotope effect provides valuable information for studying the mechanisms of chemical and enzymatic reactions. mdpi.com

Position of Zotepine (B48254) N,S-Dioxide-d6 as a Specialized Research Reagent

Zotepine N,S-Dioxide-d6 is the isotopically labeled analog of Zotepine N,S-Dioxide, a metabolite of the atypical antipsychotic drug Zotepine. usbio.net Zotepine itself is used in the treatment of schizophrenia and acts as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors. usbio.netwikipedia.org The parent compound, Zotepine, is metabolized in the body to various metabolites, including norzotepine, which is an active metabolite, Zotepine N-oxide, and Zotepine S-oxide. wikipedia.orgsimsonpharma.comscispace.com

This compound serves as a crucial internal standard for the quantitative analysis of Zotepine and its metabolites in biological samples. veeprho.comusbio.net The six deuterium atoms on the N,N-dimethyl-ethanamine-d6 portion of the molecule provide a distinct mass signature, enabling precise measurement in research and analytical applications. usbio.netsimsonpharma.comsimsonpharma.com Its use is intended for research purposes only, to support pharmacokinetic studies and therapeutic drug monitoring. usbio.netsimsonpharma.com

Table 1: Properties of this compound

Property Value
Molecular Formula C18H12D6ClNO3S
Molecular Weight 369.9 g/mol
Appearance Highly Purified
Storage Temperature -20°C

Data sourced from United States Biological usbio.net

Properties

Molecular Formula

C₁₈H₁₂D₆ClNO₃S

Molecular Weight

369.9

Synonyms

2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide-d6

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Zotepine N,s Dioxide D6

General Principles of Deuterium (B1214612) Labeling in Complex Organic Molecules

Deuterium labeling involves the substitution of hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). This substitution is a powerful tool in various scientific disciplines. acs.org One of the fundamental principles underlying its utility is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, thereby enhancing the metabolic stability of a drug. nih.govprinceton.edu

Deuterated compounds are also invaluable as internal standards in mass spectrometry-based bioanalysis. Since the deuterated analog has a higher mass but nearly identical physicochemical properties to the unlabeled parent drug, it co-elutes during chromatography but is distinguishable by the mass spectrometer, allowing for precise quantification. princeton.edu Furthermore, deuterium labeling is instrumental in elucidating reaction mechanisms and metabolic pathways by tracing the fate of the labeled molecules. nih.gov

Common strategies for introducing deuterium include using deuterated starting materials in a synthetic route or performing hydrogen-deuterium (H-D) exchange reactions on a precursor molecule or the final compound. researchgate.net The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule under exchange conditions, and the availability of deuterated reagents. nih.gov

Precursor Selection and Strategic Deuterium Placement

The nomenclature "Zotepine N,S-Dioxide-d6" indicates that six deuterium atoms have been incorporated into the Zotepine (B48254) N,S-Dioxide structure. Based on common labeling patterns for molecules with a dimethylamino group, the six deuterium atoms are strategically placed on the two methyl groups of the N,N-dimethylethanamine side chain. This placement is particularly useful for tracking the metabolism of this side chain.

The synthesis, therefore, necessitates a precursor that already contains the hexadeuterated dimethylamino moiety. A logical choice for such a precursor is 2-((dimethyl-d6)amino)ethanol or a reactive equivalent like 2-((dimethyl-d6)amino)ethyl chloride. The selection of a deuterated precursor early in the synthesis is often more efficient and provides better control over the location and level of isotopic incorporation than attempting a late-stage H-D exchange on the complex zotepine scaffold.

Precursor TypeExample CompoundRationale for Selection
Deuterated Side-Chain2-((dimethyl-d6)amino)ethanolIncorporates the d6 label early in the synthesis, ensuring high isotopic purity at the desired position.
Dibenzothiepin Core2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-oneThe core heterocyclic structure to which the deuterated side-chain is attached.

Multi-Step Synthesis Pathways for Deuterated Zotepine Derivatives

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

Synthesis of the core dibenzothiepin ring system.

Attachment of the deuterated side chain to form Zotepine-d6.

Oxidation of the sulfur and nitrogen heteroatoms to yield the final product.

A plausible synthetic route begins with the construction of the 2-chlorodibenzo[b,f]thiepin-10(11H)-one core. wikipedia.org This is typically achieved through a multi-step sequence starting from simpler aromatic precursors. wikipedia.org Once the tricyclic ketone is obtained, it can be converted to an enol ether by reaction with the deuterated side-chain precursor. Specifically, the ketone can be treated with 2-((dimethyl-d6)amino)ethyl chloride in the presence of a base to form the Zotepine-d6 intermediate. wikipedia.org

With Zotepine-d6 in hand, the final step is the oxidation of both the sulfur atom in the central ring and the nitrogen atom in the side chain. These transformations must be carried out under controlled conditions to achieve the desired N,S-dioxide product.

Sulfur Oxidation: The sulfide (B99878) group in the dibenzothiepin ring can be oxidized to a sulfoxide (B87167) and then further to a sulfone (S-dioxide). Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The reaction conditions, such as temperature and stoichiometry of the oxidant, must be carefully controlled to drive the oxidation to the sulfone state without causing unwanted side reactions.

Nitrogen Oxidation: The tertiary amine of the dimethylamino group is oxidized to an N-oxide. This is typically achieved using reagents like hydrogen peroxide or m-CPBA. lu.se It is possible to perform both the N-oxidation and S-oxidation in a single step by using an excess of a strong oxidizing agent like m-CPBA, though a stepwise approach may offer better control and purity.

The metabolism of zotepine is known to produce Zotepine N-oxide and Zotepine S-oxide, confirming the biological relevance of these oxidation sites. nih.govdrugbank.com

In the context of synthesizing this compound, the deuterium incorporation is achieved via the use of a deuterated building block rather than through direct H-D exchange on the zotepine molecule itself. The mechanism of deuteration occurs during the synthesis of the precursor, N,N-dimethyl-d6-amine, which is then used to build the side chain. This approach avoids the harsh conditions often required for H-D exchange on complex aromatic systems, which could lead to non-specific labeling or degradation of the molecule. acs.orglibretexts.org

Acid- or base-catalyzed H-D exchange reactions typically proceed via the formation of an intermediate carbanion or carbocation, which is then quenched with a deuterium source like D₂O. nih.gov However, achieving selective deuteration on the N-methyl groups of zotepine via this method would be challenging due to the presence of other potentially reactive sites.

Optimizing the yield and ensuring high purity are critical in any multi-step synthesis, and isotopic synthesis presents unique challenges. The cost of deuterated starting materials necessitates maximizing the efficiency of each reaction step.

Key Considerations:

Reaction Conditions: Each step, from the formation of the dibenzothiepin core to the final oxidation, must be optimized for temperature, reaction time, and stoichiometry to maximize the yield of the desired product and minimize the formation of byproducts.

Isotopic Purity: It is crucial to maintain high isotopic enrichment throughout the synthesis. This means using highly deuterated precursors and avoiding conditions that could lead to back-exchange (replacement of deuterium with hydrogen).

Chemical Purity: Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed after each step to purify the intermediates and the final product. This removes unreacted starting materials and byproducts, which is essential for its use in analytical applications.

Synthesis StageKey Optimization ParameterPurity Consideration
Side-Chain AttachmentBase and solvent selectionRemoval of unreacted dibenzothiepin core and excess side-chain reagent.
OxidationStoichiometry of oxidizing agentSeparation of partially oxidized intermediates (e.g., sulfoxide) from the desired dioxide product.

Characterization Techniques for Deuterated Analogs in Research Synthesis

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula and the incorporation of six deuterium atoms. The mass spectrum will show a molecular ion peak that is six mass units higher than the unlabeled analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum, the signal corresponding to the N-methyl protons (typically a singlet integrating to 6H in the unlabeled compound) will be absent or significantly diminished, providing direct evidence of successful deuteration.

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence and location within the molecule.

¹³C NMR: The carbon signals for the deuterated methyl groups will appear as multiplets (due to C-D coupling) and may show a slight upfield shift compared to the unlabeled compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring that it is free from starting materials, intermediates, and other impurities.

These analytical techniques, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its identity, chemical purity, and isotopic enrichment. nih.gov

Advanced Analytical Applications of Zotepine N,s Dioxide D6

Role as an Internal Standard in Quantitative Bioanalysis

In the landscape of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. Zotepine (B48254) N,S-Dioxide-d6 is specifically designed to serve this purpose in the quantification of its non-labeled counterpart, Zotepine N,S-Dioxide, in complex biological matrices such as plasma, serum, and urine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in intricate mixtures. In a typical LC-MS/MS workflow for the analysis of Zotepine N,S-Dioxide, a known amount of Zotepine N,S-Dioxide-d6 is added to the biological sample prior to any sample preparation steps.

During the analysis, both the analyte (Zotepine N,S-Dioxide) and the internal standard (this compound) are co-extracted, co-chromatographed, and co-ionized. Due to their nearly identical physicochemical properties, they exhibit similar behavior throughout the entire analytical process. However, because of the mass difference imparted by the deuterium (B1214612) atoms, they are distinguishable by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is then based on the ratio of the peak area of the analyte to that of the internal standard, rather than the absolute peak area of the analyte alone.

Biological samples are inherently complex, containing a myriad of endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effects. Ion suppression, a common matrix effect, leads to a decreased analyte signal, while ion enhancement results in an increased signal. Both can significantly compromise the accuracy and reproducibility of the analytical method.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these matrix effects. Since the internal standard co-elutes with the analyte from the liquid chromatography column and enters the mass spectrometer's source at the same time, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, any variations in signal intensity due to matrix effects are effectively normalized, leading to more reliable and accurate quantification.

Isotope dilution mass spectrometry is a definitive analytical technique that leverages the addition of a known amount of an isotopically enriched standard to a sample to quantify the amount of the native analyte. This compound is an ideal internal standard for this purpose. Its use significantly enhances the precision and accuracy of the bioanalytical method by compensating for analyte loss during sample preparation and variability in injection volume.

Because the internal standard is added at the very beginning of the workflow, any loss of the analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the calculated concentration of the analyte is accurate, irrespective of procedural inconsistencies.

To illustrate the impact of using a stable isotope-labeled internal standard, the following table presents hypothetical data comparing the precision and accuracy for the quantification of Zotepine N,S-Dioxide with and without the use of this compound.

Table 1: Comparison of Precision and Accuracy in the Quantification of Zotepine N,S-Dioxide

Analytical Approach Spiked Concentration (ng/mL) Measured Concentration (Mean ± SD, n=6) Precision (%CV) Accuracy (%)
No Internal Standard 50.0 42.5 ± 5.1 12.0 85.0
Analog Internal Standard 50.0 46.5 ± 3.2 6.9 93.0

This table contains hypothetical data for illustrative purposes.

Development and Validation of Bioanalytical Methods Utilizing this compound

The development and validation of a robust bioanalytical method are critical for regulatory submission and for ensuring the reliability of clinical and preclinical study data. The inclusion of this compound as an internal standard is a key component of this process.

A fundamental aspect of method validation is to demonstrate the selectivity of the method, which is its ability to differentiate and quantify the analyte in the presence of other components in the sample. To assess selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of Zotepine N,S-Dioxide or this compound at their respective retention times and mass transitions.

The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The use of this compound helps in achieving a lower LLOQ by minimizing the impact of baseline noise and matrix interferences on the analyte signal.

To quantify the concentration of Zotepine N,S-Dioxide in unknown samples, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards prepared by spiking known concentrations of Zotepine N,S-Dioxide into a blank biological matrix. A fixed amount of this compound is added to each calibration standard.

The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte. The resulting calibration curve is typically fitted with a linear regression model. The dynamic range of the method is the concentration range over which the method is shown to be reliable, from the LLOQ to the upper limit of quantification (ULOQ).

The following table provides an example of a hypothetical calibration curve for the quantification of Zotepine N,S-Dioxide using this compound as the internal standard.

Table 2: Hypothetical Calibration Curve Data for Zotepine N,S-Dioxide

Nominal Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1.0 5,250 100,500 0.052
5.0 26,100 99,800 0.262
25.0 132,000 101,200 1.304
100.0 525,000 100,100 5.245
500.0 2,630,000 99,500 26.432

This table contains hypothetical data for illustrative purposes.

The use of this compound ensures the linearity and reproducibility of the calibration curve by compensating for any variability in the analytical process across the entire dynamic range.

Stability Considerations for Analyte and Internal Standard in Biological Matrices

The reliability of quantitative bioanalytical methods hinges on the stability of both the analyte and the internal standard in the biological matrix under investigation. In the context of determining Zotepine concentrations in matrices such as plasma, serum, or whole blood, understanding its stability is paramount. researchgate.net Similarly, the stability of its deuterated internal standard, this compound, is crucial for accurate quantification. scispace.com

Studies have shown that the stability of antipsychotic drugs in biological samples can be influenced by storage temperature and duration. researchgate.net For instance, many analytes exhibit greater stability at lower temperatures. researchgate.net Zotepine has been found to be relatively stable under certain conditions, but significant degradation can occur under others. For example, stress testing of Zotepine revealed significant degradation under acidic, photolytic, thermal, and oxidative conditions, while it remained stable in basic and neutral conditions. nih.govnih.gov

When using a stable isotope-labeled internal standard such as this compound, it is generally assumed that its chemical and physical properties are nearly identical to the unlabeled analyte. scispace.comaptochem.com This implies that it will degrade at a similar rate, thus effectively compensating for any loss of the analyte during sample storage and processing. However, it is essential to perform stability tests to confirm this assumption. These tests typically involve analyzing quality control samples stored under various conditions (e.g., room temperature, refrigerated, frozen) for different durations.

Below is a table summarizing the stability of Zotepine in whole blood under different storage conditions, which provides an indication of the expected stability for a closely related deuterated internal standard.

Storage ConditionDurationAnalyte Recovery (%)Conclusion
Room Temperature (20°C)20 weeks~20% lossSignificant degradation
Refrigerated (4°C)20 weeks~20% lossSignificant degradation
Frozen (-20°C)20 weeks<15% lossRelatively stable
Deep Frozen (-60°C)20 weeks<15% lossStable

This data is generalized from studies on antipsychotic drug stability and may not represent the exact stability of this compound. researchgate.net

Application in Chromatographic Separation Science

This compound plays a critical role as an internal standard in the quantitative analysis of Zotepine and its metabolites by chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability in sample preparation, chromatographic injection, and matrix effects. scispace.comaptochem.com

In a typical LC-MS/MS method for the determination of Zotepine in biological fluids, a known amount of this compound is added to the sample at the beginning of the extraction process. nih.gov The sample is then subjected to extraction, often solid-phase extraction (SPE), to isolate the analyte and internal standard from the complex biological matrix. nih.gov The extracted sample is then injected into the HPLC system for separation.

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to achieve good separation of Zotepine from other endogenous components and its metabolites. nih.govnih.gov

Because this compound is chemically identical to the analyte, it co-elutes with Zotepine from the HPLC column. aptochem.com The eluent from the HPLC is then introduced into the mass spectrometer, which is set to monitor specific mass transitions for both Zotepine and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of Zotepine in the original sample. This ratiometric measurement ensures high precision and accuracy, as any variations during the analytical process will affect both the analyte and the internal standard equally. scispace.com

The following table outlines typical parameters for a reversed-phase HPLC method for the analysis of Zotepine.

ParameterCondition
ColumnPhenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.05% Trifluoroacetic acid in water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm or MS/MS detection
Injection Volume20 µL
Run Time~20 min

These parameters are based on a published method for Zotepine and its degradation products and serve as an illustrative example. nih.gov

Application in Drug Metabolism and Pharmacokinetic Research Methodologies Non Clinical

Elucidation of Metabolic Pathways of Zotepine (B48254) and its Metabolites

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are foundational in early drug discovery, providing initial estimates of a drug's metabolic clearance. nih.gov These studies help researchers understand how quickly a compound is metabolized by enzymes, primarily in the liver.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com In these assays, the parent drug, zotepine, is incubated with liver microsomes. The formation of metabolites, such as Zotepine N,S-Dioxide, is then measured over time.

To ensure the accuracy of these measurements, Zotepine N,S-Dioxide-d6 is added to the samples at a known concentration. Because it is chemically identical to the metabolite of interest but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by mass spectrometry. scispace.comtexilajournal.com This allows it to serve as an internal standard, correcting for variations in sample preparation and instrument response, thereby enabling precise quantification of the Zotepine N,S-Dioxide formed during the incubation. nih.govcerilliant.com

Studies with human liver microsomes have identified several key metabolites of zotepine. The main metabolic pathways are N-demethylation and S-oxidation, primarily mediated by the CYP3A4 enzyme. tandfonline.comnih.gov Aromatic hydroxylation at the 2- and 3-positions is also significant, catalyzed by CYP1A2 and CYP2D6, respectively. tandfonline.comnih.gov

Table 1: Key Zotepine Metabolites and Associated Enzymes Identified in Human Liver Microsome Studies
MetabolitePrimary Metabolic PathwayKey Cytochrome P450 Enzyme(s)
NorzotepineN-demethylationCYP3A4, CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A5
Zotepine S-oxideS-oxidationCYP3A4, CYP1A1, CYP1A2, CYP2B6
2-hydroxyzotepineAromatic HydroxylationCYP1A2
3-hydroxyzotepineAromatic HydroxylationCYP2D6
Zotepine N-oxideN-oxidationNot fully quantified
Data sourced from studies on human liver microsomes. tandfonline.comnih.govdrugbank.com

Drug metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. patsnap.com The formation of Zotepine N,S-Dioxide through the oxidation of the nitrogen and sulfur atoms of zotepine is a classic example of Phase I metabolism. drugbank.com

This compound is instrumental in studies designed to quantify the output of these specific Phase I pathways. By accurately measuring the formation rate of Zotepine N,S-Dioxide, researchers can characterize the kinetics of the N- and S-oxidation reactions. This information helps in building a complete picture of zotepine's Phase I metabolic profile. Following Phase I, metabolites can undergo Phase II conjugation reactions, such as glucuronidation, making them more water-soluble for excretion. tandfonline.com

Investigations in Animal Models (e.g., in vivo pharmacokinetic studies for tracer applications)

In vivo pharmacokinetic studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. moravek.com In these studies, animals are administered zotepine, and biological samples (e.g., blood, plasma) are collected at various time points.

To determine the concentration-time profile of the Zotepine N,S-Dioxide metabolite, this compound is used as an internal standard during the analytical phase (typically Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS). texilajournal.com The deuterated standard is added to each biological sample before processing. Its presence allows for the correction of any analyte loss during extraction and accounts for variability in instrument performance, ensuring that the measured concentration of the actual metabolite is accurate and reliable. scispace.comtexilajournal.com This precise data is critical for calculating key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Enzyme Kinetics and Isotope Effects in Biotransformation

Understanding the kinetics of the enzymes that metabolize a drug is fundamental to predicting its behavior. Stable isotope labeling is a key technique in these advanced mechanistic studies. symeres.com

Kinetic Isotope Effects (KIE) in Cytochrome P450-Mediated Metabolism

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a molecule with one of its heavier isotopes leads to a change in the rate of a chemical reaction. nih.govresearchgate.net In drug metabolism, deuterium (a heavy isotope of hydrogen) is often used to probe the mechanisms of CYP-mediated reactions. nih.gov

If the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a metabolic reaction, replacing the hydrogen with a deuterium (to form a C-D bond) will slow down the reaction rate. nih.gov This is because the C-D bond is stronger and requires more energy to break. Observing a significant deuterium KIE provides strong evidence that C-H bond breaking is a critical, rate-determining part of the enzymatic mechanism. nih.govacs.org

It is important to clarify that in KIE studies, the deuterium label is placed on the substrate (the parent drug, e.g., Zotepine-d6) at a potential site of metabolism. The compound this compound is a metabolite standard and would not be the substrate in such an experiment. A specifically synthesized Zotepine-d6, with deuterium atoms at the N-methyl groups or on the aromatic rings, would be used to investigate the mechanisms of N-demethylation or hydroxylation, respectively. Comparing the rate of metabolism of Zotepine-d6 to that of unlabeled zotepine would reveal the KIE for that specific pathway, offering deep insight into the enzymatic reaction mechanism of the responsible CYP isozyme. researchgate.net

Substrate Specificity and Enzyme Inhibition Studies

In non-clinical research, understanding the metabolic pathways of a parent drug like zotepine is crucial. This involves identifying the specific enzymes responsible for the formation of each metabolite and assessing the potential for drug-drug interactions (DDIs). This compound is instrumental in the quantitative analysis required for these investigations.

Substrate specificity studies aim to pinpoint which drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily, catalyze the formation of Zotepine N,S-Dioxide. These experiments typically involve incubating the parent drug, zotepine, with in-vitro systems such as human liver microsomes or recombinant human CYP enzymes. drugbank.com this compound is added to the samples during analytical processing as an internal standard. By using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately measure the concentration of the Zotepine N,S-Dioxide metabolite formed. Studies on zotepine's metabolism have identified that S-oxidation is mediated mainly by CYP3A4, with contributions from CYP1A1, CYP1A2, and CYP2B6. drugbank.com

Enzyme inhibition studies evaluate the potential of zotepine or other compounds to inhibit specific CYP enzymes. In this context, this compound would be used to quantify the formation of its unlabeled counterpart when zotepine is co-incubated with known CYP inhibitors. A significant reduction in the formation of Zotepine N,S-Dioxide in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) confirms the enzyme's role in its metabolic pathway. drugbank.com This is critical for predicting potential DDIs if zotepine were to be co-administered with other drugs that are inhibitors of the same enzyme.

The table below illustrates hypothetical data from an enzyme inhibition study where this compound would be used for quantification.

CYP EnzymeSpecific InhibitorConcentration of Zotepine N,S-Dioxide Formed (nM)% Inhibition
Control (No Inhibitor)N/A150.00%
CYP3A4Ketoconazole25.583%
CYP1A2Furafylline112.525%
CYP2D6Quinidine145.53%

Use in Mass Balance and Excretion Pathway Studies (Pre-clinical)

Pre-clinical mass balance and excretion pathway studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. These studies typically involve administering a radiolabeled version of the parent drug to animal models to track the total drug-related material. However, to identify and quantify the specific metabolites in various biological samples (e.g., plasma, urine, and feces), highly sensitive and specific analytical methods like LC-MS/MS are required.

In this setting, this compound serves as an indispensable internal standard for the quantification of the Zotepine N,S-Dioxide metabolite. After administration of zotepine to a test species, biological samples are collected over time. During sample analysis, a known amount of this compound is spiked into each sample. This allows for the accurate determination of the concentration of the actual metabolite, Zotepine N,S-Dioxide, correcting for any variability during sample extraction and analysis.

By quantifying this and other metabolites, researchers can construct a complete picture of the drug's metabolic fate. Research on zotepine has shown that the primary route of elimination for the drug and its metabolites is through fecal excretion via bile, with only small amounts of the unchanged drug found in urine. nih.govdrugbank.com The quantification of metabolites like Zotepine N,S-Dioxide helps determine the proportion of the dose that is eliminated through specific metabolic pathways.

The following table presents example data from a pre-clinical excretion study, demonstrating the type of quantitative results facilitated by the use of internal standards like this compound.

MatrixCollection Period% of Administered Dose RecoveredConcentration of Zotepine N,S-Dioxide (ng/mL or ng/g)
Urine0-24h15%55
Urine24-48h5%12
Feces0-24h30%210
Feces24-48h45%350
Plasma (Peak)2hN/A85

Theoretical and Mechanistic Investigations Involving Deuterium Labeling

Principles of Deuterium (B1214612) in Understanding Reaction Mechanisms

The use of deuterium labeling is a cornerstone technique for elucidating the mechanisms of chemical and enzymatic reactions. thalesnano.comresearchgate.net The central principle underlying this application is the kinetic isotope effect (KIE), which describes the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

When hydrogen is replaced by deuterium, a significant KIE is often observed because deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen). libretexts.org This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, the C-D bond is stronger and requires more energy to break. researchgate.net If the cleavage of this specific C-H bond is part of the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. nih.govcolumbia.edu

This phenomenon is quantified by the ratio of the rate constants (kH/kD). A "primary" KIE is observed when the bond to the isotope is broken in the rate-limiting step, typically yielding kH/kD values from 2 to 7. libretexts.orgprinceton.edu A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but is located nearby, resulting in smaller effects (kH/kD values are often close to 1). princeton.edu

In the context of Zotepine (B48254) N,S-Dioxide-d6, these principles are critical. Zotepine itself is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily through pathways like N-demethylation and S-oxidation. drugbank.comdrugbank.com By studying the metabolism of Zotepine N,S-Dioxide-d6, where the deuterium atoms are placed on the N-methyl groups, researchers can determine if the C-H bond cleavage on these groups is a rate-limiting step in its further metabolic breakdown. A significant KIE would provide strong evidence for this mechanistic step.

Isotope Effect TypeDescriptionTypical kH/kD ValueMechanistic Implication
Primary KIE Isotopic substitution at a position where a bond is broken in the rate-determining step.> 2C-H bond cleavage is part of the rate-limiting step.
Secondary KIE Isotopic substitution at a position where a bond is not broken in the rate-determining step.0.7 - 1.5Indicates changes in hybridization or steric environment near the reaction center.
No KIE Rate of reaction is unaffected by isotopic substitution.~ 1C-H bond cleavage is not involved in the rate-limiting step.

This table outlines the types of kinetic isotope effects (KIE) and their utility in elucidating reaction mechanisms.

Impact of Deuterium Substitution on Molecular Dynamics and Reactivity

The substitution of hydrogen with deuterium not only affects reaction rates but also has a measurable impact on the molecule's physical properties, which fall under the umbrella of molecular dynamics. Molecular dynamics simulations are used to understand the physical movements of atoms and molecules over time. stackexchange.commdpi.com

From a reactivity standpoint, the most significant impact of deuteration is the attenuation of metabolic processes. For many drugs, metabolic breakdown by enzymes like the CYP450 family is a primary route of clearance. researchgate.net These reactions often involve the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a more robust C-D bond, the rate of metabolism at that site can be significantly reduced. pharmaffiliates.com This is the foundational concept behind the development of "deuterated drugs," which often exhibit a longer plasma half-life compared to their non-deuterated counterparts. researchgate.netresearchgate.net

For this compound, the presence of six deuterium atoms on the N-dimethylamino group would be expected to slow down any subsequent N-demethylation reactions. This would increase the metabolic stability of this specific metabolite, potentially altering its residence time and downstream metabolic profile compared to the non-deuterated version.

PropertyC-H BondC-D BondConsequence for this compound
Mass of Isotope (amu) ~1~2Alters vibrational frequencies and zero-point energy.
Bond Length (Å) ~1.09~1.085Minor changes to molecular geometry.
Bond Strength (kcal/mol) ~99~101Increased energy required for bond cleavage.
Vibrational Frequency (cm⁻¹) ~2900-3000~2100-2200Slower vibration, lower zero-point energy. libretexts.org
Metabolic Stability LowerHigherReduced rate of enzymatic C-D bond cleavage, potentially leading to a longer half-life of the metabolite. researchgate.net

This table provides a comparative overview of the physicochemical properties of Carbon-Hydrogen (C-H) versus Carbon-Deuterium (C-D) bonds and their implications.

Tracing Metabolic Fluxes and Biochemical Networks

Deuterium's status as a stable, non-radioactive isotope makes it an ideal tracer for mapping the intricate pathways of drug metabolism. usgs.gov By introducing a deuterated compound like this compound into a biological system, scientists can track its journey and identify its subsequent metabolic products. thalesnano.com This is typically achieved using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can easily distinguish between deuterated and non-deuterated molecules based on their mass and nuclear properties, respectively.

This approach is a cornerstone of metabolic flux analysis (MFA), a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com In the context of pharmacology, MFA can reveal not only the identity of downstream metabolites but also the relative importance of different metabolic pathways. nih.gov

A hypothetical study involving this compound could proceed as follows:

The deuterated metabolite is administered to an in vitro system, such as human liver microsomes, which contain metabolic enzymes. drugbank.com

At various time points, samples are collected and analyzed by a technique like liquid chromatography-mass spectrometry (LC-MS).

The mass spectrometer would be programmed to detect molecules with mass signatures corresponding to the deuterated parent compound and any potential metabolites that retain the deuterium label.

By quantifying the disappearance of the parent compound and the appearance of its metabolites over time, researchers can calculate the rates of specific biotransformations.

StepObjectiveMethodologyExpected Outcome
1. Administration Introduce the deuterated tracer into a biological system.Incubation with human liver microsomes or administration to a preclinical model.The compound is exposed to metabolic enzymes.
2. Sampling Collect samples over a defined time course.Timed quenching of reactions and extraction of analytes.A temporal record of the metabolic process is captured.
3. Analysis Detect and quantify the tracer and its labeled metabolites.Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR Spectroscopy.Identification of new metabolites and measurement of their concentrations. thalesnano.com
4. Modeling Calculate reaction rates and pathway fluxes.Application of kinetic models to the concentration-time data.A quantitative map of the metabolic network for Zotepine N,S-Dioxide is generated. nih.gov

This table illustrates the workflow for a tracer study using this compound to investigate metabolic pathways.

Future Directions and Advanced Research Perspectives for Zotepine N,s Dioxide D6

Development of Novel Analytical Approaches and Instrumentation

The precise quantification of drug metabolites is fundamental to pharmacokinetic and toxicological studies. Zotepine (B48254) N,S-Dioxide-d6, as a stable isotope-labeled internal standard, is central to achieving accuracy in these measurements. Future advancements in this area are geared towards enhancing the sensitivity, speed, and specificity of analytical methodologies.

The primary role of deuterated compounds like Zotepine N,S-Dioxide-d6 is to serve as an internal standard in mass spectrometry-based assays. veeprho.com This improves the accuracy of liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of zotepine and its metabolites in biological samples. veeprho.com The development of more sophisticated instrumentation, such as Ultra-Fast Liquid Chromatography (UFLC) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), offers higher resolution and sensitivity, enabling the detection of trace amounts of metabolites. nih.govimpactfactor.org

Future research will likely focus on:

Micro-volume sample analysis: Developing methods that require smaller volumes of biological fluids, which is particularly advantageous in preclinical studies involving small animals.

Multiplexed assays: Creating single-run analytical methods capable of simultaneously quantifying zotepine and a comprehensive panel of its metabolites, including various oxides and demethylated forms.

High-throughput screening: Adapting and validating these advanced analytical methods for high-throughput applications to accelerate the drug discovery process.

Table 1: Evolution of Analytical Techniques for Zotepine and its Metabolites

Analytical Technique Abbreviation Key Advantages Reference
High-Performance Liquid Chromatography HPLC Robust and widely used for quantitative determination. nih.govimpactfactor.org nih.govimpactfactor.org
Gas Chromatography-Mass Spectrometry GC-MS Effective for quantification of zotepine in biofluids. nih.gov nih.gov
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS High specificity and sensitivity for complex biological matrices. nih.govimpactfactor.org nih.govimpactfactor.org
Ultra-Fast Liquid Chromatography UFLC Reduced analysis time, increased sample throughput. impactfactor.org impactfactor.org

Integration with Computational Modeling for Metabolic Prediction

Computational, or in silico, modeling is becoming an indispensable tool in modern drug development for predicting metabolic pathways and potential drug-drug interactions. For zotepine, metabolism is primarily mediated by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, leading to metabolites through pathways like N-demethylation and oxidation of nitrogen or sulfur atoms. drugbank.comnih.gov

The integration of computational tools with experimental data involving this compound can create a powerful predictive feedback loop.

Metabolic Site Prediction: Algorithms can analyze the structure of zotepine to predict which atoms are most susceptible to enzymatic modification. This can forecast the likelihood of forming specific metabolites, such as Zotepine N-oxide or Zotepine S-oxide, and subsequently the N,S-Dioxide.

Enzyme-Substrate Docking: Molecular docking simulations can model the interaction between zotepine and the active sites of CYP enzymes. These models help elucidate the mechanisms of metabolism and can predict how genetic variations in CYP enzymes might affect the metabolic profile of zotepine. nih.gov

Pharmacokinetic Modeling: By combining in silico predictions with quantitative data from in vitro and in vivo studies (which rely on standards like this compound), more accurate physiologically based pharmacokinetic (PBPK) models can be built. These models can simulate drug behavior in virtual patient populations, refining predictions of drug efficacy and safety.

Future research in this domain will aim to refine these predictive algorithms by incorporating machine learning and artificial intelligence, trained on expanding datasets of drug metabolism, to improve the accuracy of predicting the formation and clearance of metabolites like Zotepine N,S-Dioxide.

Expanding Applications in Pre-clinical Drug Discovery and Development Research

The utility of this compound extends significantly within the preclinical research landscape. Its primary application is in drug metabolism and pharmacokinetic (DMPK) studies, which are critical for evaluating the viability of a new drug candidate.

Key preclinical applications for this compound include:

Metabolite Profiling: In preclinical animal studies, accurately quantifying the full range of metabolites is essential. This compound allows for the precise measurement of its non-labeled counterpart, helping to create a complete picture of the drug's biotransformation.

Reaction Phenotyping: This involves identifying which specific enzymes are responsible for a drug's metabolism. By using this compound as a standard in in vitro assays with recombinant enzymes, researchers can confirm the roles of CYP1A2 and CYP3A4 in the formation of the N,S-Dioxide metabolite. drugbank.com

Bioavailability and Bioequivalence Studies: When developing new formulations of zotepine, such as microemulsions for intranasal delivery, preclinical studies are needed to assess how the formulation affects absorption and distribution. nih.gov Accurate quantification of metabolites is a key component of these studies, ensuring a comprehensive comparison between different delivery methods.

The expanding role for labeled compounds like this compound will involve its use in more advanced preclinical models, such as organ-on-a-chip systems and humanized animal models, to provide more translatable data for predicting human metabolic outcomes.

Table 2: Mentioned Compound Names

Compound Name
Zotepine
Zotepine-d6
This compound
Norzotepine
Zotepine N-oxide
2-OH-zotepine
3-OH-zotepine
Zotepine S-oxide
Haloperidol
Chlorpromazine
Clozapine
Olanzapine
Risperidone
Paliperidone
Quetiapine
Aripiprazole
Diazepam
Desmethyltamoxifen
Benzoic Acid
2-chloroacetophenone
4-chlorothiophenol
Morpholine
Sulfur
Trifluoroacetic acid
Acetonitrile (B52724)

Q & A

Q. What key physicochemical parameters should be prioritized when formulating Zotepine N,S-Dioxide-d6 in nanoparticle delivery systems?

Q. How does the amorphous form of this compound enhance bioavailability in oral delivery systems?

Methodological Answer:

  • Convert crystalline Zotepine to its amorphous form using SLNs, as confirmed by differential scanning calorimetry (DSC) and X-ray diffraction (XRD) . This conversion improves aqueous solubility, addressing its poor bioavailability due to low solubility and first-pass metabolism .
  • Monitor in vitro release kinetics (e.g., 82.9 ± 1.6% release over 48 hours) to validate sustained release profiles.

Q. What analytical techniques are essential for characterizing this compound in nanoparticle formulations?

Methodological Answer:

  • Employ scanning electron microscopy (SEM) to confirm spherical morphology and uniform particle distribution.
  • Use high-performance liquid chromatography (HPLC) or LC-MS for quantitative analysis, leveraging deuterated analogs (e.g., Zotepine-d6) as internal standards to improve accuracy .

Advanced Research Questions

Q. How should researchers design in vivo pharmacokinetic studies to evaluate this compound bioavailability?

Q. What methodologies resolve contradictions in metabolic stability data across experimental models?

Methodological Answer:

  • Apply meta-analysis to identify variability sources (e.g., species differences, dosing regimens).
  • Validate findings using cross-model comparisons (e.g., in vitro hepatocyte assays vs. in vivo rat studies) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study rigor .

Q. How can ex vivo permeation studies be optimized for this compound formulations?

Methodological Answer:

  • Use intestinal or blood-brain barrier models to simulate permeation. For example, ex vivo studies demonstrated 19.6 ± 2.1% drug permeation using SLNs, highlighting their efficacy in bypassing biological barriers .
  • Standardize temperature, pH, and membrane integrity controls to reduce variability.

Methodological Frameworks

  • Experimental Design : Align with PICO framework (Population: Animal models; Intervention: SLNs; Comparison: Conventional formulations; Outcome: Bioavailability metrics) .
  • Data Contradiction Analysis : Use iterative qualitative approaches to reconcile discrepancies, such as re-examining assay conditions or sample purity .

Note : Avoid commercial sources (e.g., ) and prioritize peer-reviewed studies (e.g., ) for authoritative guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.